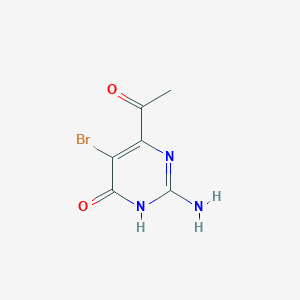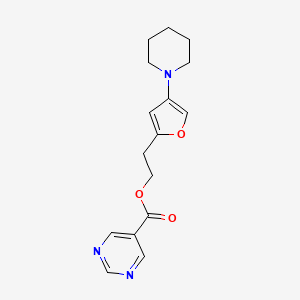![molecular formula C10H9ClN4O2S B12917263 5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one CAS No. 86109-81-1](/img/structure/B12917263.png)
5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with amino, methoxy, and chloropyridazinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-6-chloropyridazine and 3-amino-6-methoxypyridine.
Reaction with Sodium Methoxide: A mixture of 3-amino-6-chloropyridazine (500 mg, 3.86 mmol), sodium methoxide (1.0 ml, 4.4 mmol, 25% w/w), and copper powder (331 mg, 5.17 mmol) in methanol (3 ml) is heated in a sealed tube at 160°C for 24 hours.
Purification: After cooling, the reaction mixture is diluted with methanol (10 ml) and filtered.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Análisis De Reacciones Químicas
Types of Reactions
5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and copper powder in methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: Its heterocyclic structure can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in studying various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of 5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, while the pyridazine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-6-methoxypyridazine: This compound shares the amino and methoxy groups but lacks the thio and chloropyridazinyl substitutions.
4-Chloropyridazin-3(2H)-one: This compound has the chloropyridazinyl group but lacks the amino and methoxy substitutions.
Uniqueness
5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and methoxy groups allows for diverse chemical reactivity, while the thio and chloropyridazinyl groups enhance its potential as a versatile scaffold in medicinal chemistry and materials science.
Propiedades
Número CAS |
86109-81-1 |
|---|---|
Fórmula molecular |
C10H9ClN4O2S |
Peso molecular |
284.72 g/mol |
Nombre IUPAC |
4-(3-amino-6-methoxypyridin-2-yl)sulfanyl-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H9ClN4O2S/c1-17-7-3-2-5(12)10(14-7)18-6-4-13-15-9(16)8(6)11/h2-4H,12H2,1H3,(H,15,16) |
Clave InChI |
DRDOTJZQPUGXSE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)N)SC2=C(C(=O)NN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12917182.png)
![1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one](/img/structure/B12917184.png)
![N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine](/img/structure/B12917189.png)



![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)


![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)

![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)

![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
